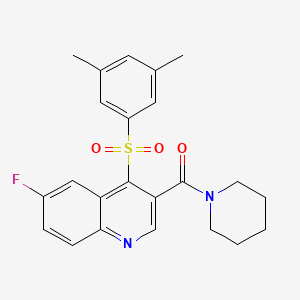

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Description

This compound is a quinoline derivative featuring a 3,5-dimethylbenzenesulfonyl group at position 4, a fluorine atom at position 6, and a piperidine-1-carbonyl moiety at position 2. Its sulfonyl and piperidine substituents contribute to lipophilicity and conformational flexibility, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c1-15-10-16(2)12-18(11-15)30(28,29)22-19-13-17(24)6-7-21(19)25-14-20(22)23(27)26-8-4-3-5-9-26/h6-7,10-14H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKHFFMREKXSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and attachment of the piperidinylcarbonyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and reduce production costs. The use of microwave irradiation and other advanced techniques can also enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, sulfides, and substituted quinoline derivatives, which can have varied biological activities and applications .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound diverges from classical quinolines, such as the 1,4-dihydro-3-quinolinecarboxylic acids (e.g., compounds 5a–m in ), by replacing the carboxylic acid group at position 3 with a piperidine-1-carbonyl moiety. Additionally, the 3,5-dimethylbenzenesulfonyl group at position 4 introduces steric bulk and electron-withdrawing effects, which may alter receptor interactions compared to simpler aryl or aroyl substituents.

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Key Findings :

Research Implications and Limitations

While the compound shares synthetic and structural motifs with analogs, its pharmacological profile remains speculative due to a lack of direct activity data. Comparative studies with ciprofloxacin derivatives (which share the 6-fluoroquinoline core) suggest that the absence of a carboxylic acid at position 3 could reduce antibacterial efficacy but expand utility in non-antibacterial applications (e.g., kinase inhibition). Further in vitro studies are required to validate these hypotheses.

Biological Activity

The compound 4-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a quinoline core substituted with a sulfonyl group and a fluorine atom. The presence of these functional groups contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 420.50 g/mol |

| IUPAC Name | [4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

| Solubility | Soluble in organic solvents |

The biological activity of 4-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: It may bind to various receptors, affecting signal transduction pathways that regulate cellular proliferation and apoptosis.

The exact mechanism remains under investigation, but preliminary studies suggest it may induce apoptosis in cancer cells through oxidative stress pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

-

Cell Lines Tested:

- Human promyelocytic leukemia cells (HL-60)

- Squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4)

-

Results Summary:

- The compound displayed significant cytotoxicity against malignant cells with lower toxicity to non-malignant cells.

- A selectivity index (SI) was calculated to assess the ratio of toxicity towards malignant versus non-malignant cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 | 5.0 | 10 |

| HSC-2 | 7.5 | 8 |

| HSC-3 | 6.0 | 9 |

| Non-malignant Cells | >50 | - |

These findings suggest that the compound has potential as an antineoplastic agent due to its selective toxicity towards cancerous cells.

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of the compound showed that it induced apoptosis in HL-60 cells through caspase activation and mitochondrial membrane depolarization. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent cell cycle arrest at the G2 phase.

Case Study 2: Mechanistic Insights

Further research investigated the molecular pathways affected by this compound. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thus tipping the balance towards cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.